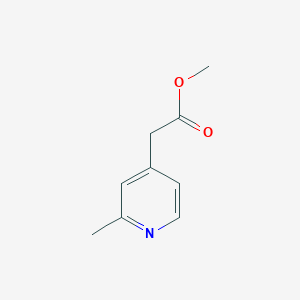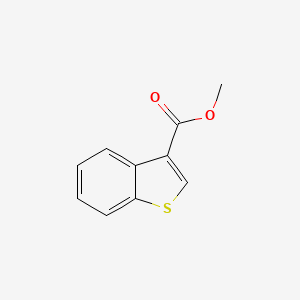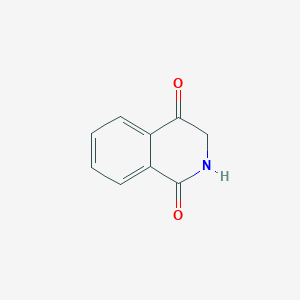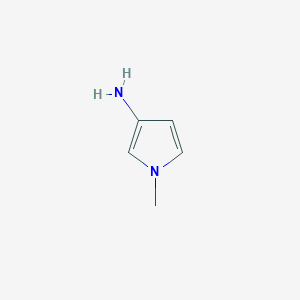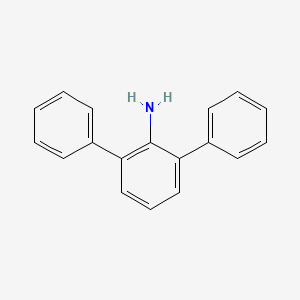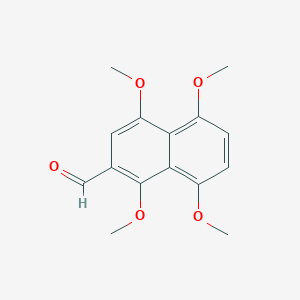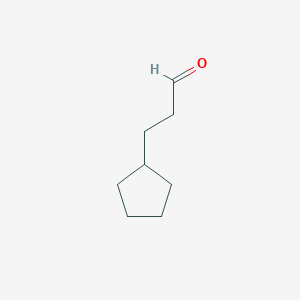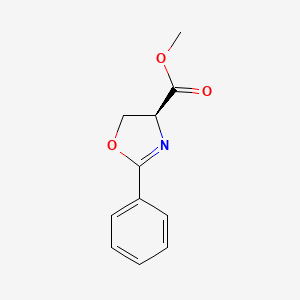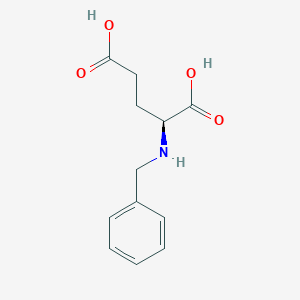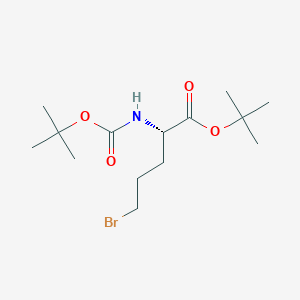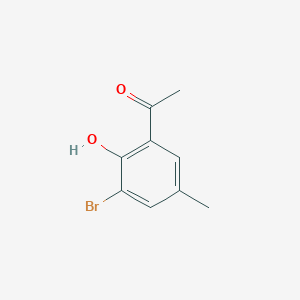![molecular formula C21H12AuClF9P B1600810 Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) CAS No. 385815-83-8](/img/structure/B1600810.png)
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)
描述
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is a useful research compound. Its molecular formula is C21H12AuClF9P and its molecular weight is 698.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is an organophosphorus compound that is commonly used as a reagent and catalyst in organic synthesis . The primary targets of this compound are organic molecules that undergo reactions such as aromatic ring substitution, the Josephson-Menger reaction, and C-H bond functionalization .
Mode of Action
The compound interacts with its targets by acting as a catalyst, facilitating various reactions without being consumed in the process . It can participate in a variety of reactions, including the substitution of aromatic rings, the Josephson-Menger reaction, and the functionalization of C-H bonds .
Biochemical Pathways
The exact biochemical pathways affected by Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) depend on the specific reactions it catalyzes. For instance, in the case of aromatic ring substitution, the compound facilitates the replacement of a substituent on an aromatic ring with another substituent . In the Josephson-Menger reaction, it aids in the transformation of certain organic compounds .
Result of Action
The molecular and cellular effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I)'s action are largely dependent on the specific reactions it catalyzes. For example, in the case of aromatic ring substitution, the compound enables the formation of new organic molecules with different properties .
Action Environment
The action, efficacy, and stability of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can be influenced by various environmental factors. For instance, the compound is a solid that is soluble in organic solvents such as ether and dimethylformamide . Therefore, the presence and concentration of these solvents can affect the compound’s action. Additionally, reactions involving this compound are generally carried out under an inert atmosphere , indicating that the presence of oxygen or other reactive gases could potentially impact its efficacy and stability.
生化分析
Biochemical Properties
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) plays a crucial role in biochemical reactions, particularly as a catalyst. It interacts with a variety of enzymes and proteins, facilitating reactions that would otherwise be slow or inefficient. For instance, this compound has been shown to interact with thiol-containing enzymes, leading to the formation of gold-thiol bonds. These interactions can alter the enzyme’s activity, either inhibiting or enhancing its function depending on the context .
Cellular Effects
The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of kinases and phosphatases, key players in cell signaling. Additionally, it can affect the transcription of certain genes, leading to changes in protein synthesis and cellular behavior. These effects are particularly pronounced in cancer cells, where Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) has been shown to induce apoptosis and inhibit proliferation .
Molecular Mechanism
At the molecular level, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) exerts its effects through several mechanisms. One primary mechanism is the binding to thiol groups in proteins, forming stable gold-thiol complexes. This binding can inhibit the activity of enzymes that rely on free thiol groups for their function. Additionally, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can act as an electron acceptor, participating in redox reactions that alter the cellular redox state and influence various biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other reactive species. Over extended periods, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) may undergo degradation, leading to a decrease in its catalytic efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions without causing significant toxicity. At higher doses, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can exhibit toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is involved in several metabolic pathways. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are critical for maintaining cellular redox balance. By modulating the activity of these enzymes, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can influence metabolic flux and alter the levels of key metabolites. These interactions can have downstream effects on various cellular processes, including energy production and detoxification .
Transport and Distribution
Within cells and tissues, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is transported and distributed through interactions with transporters and binding proteins. For example, it can bind to albumin in the bloodstream, facilitating its distribution to different tissues. Once inside cells, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) is critical for its activity and function. This compound can be directed to specific organelles through targeting signals or post-translational modifications. For instance, it may accumulate in the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) can localize to the nucleus, affecting gene expression and DNA repair processes .
属性
IUPAC Name |
chlorogold;tris[4-(trifluoromethyl)phenyl]phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F9P.Au.ClH/c22-19(23,24)13-1-7-16(8-2-13)31(17-9-3-14(4-10-17)20(25,26)27)18-11-5-15(6-12-18)21(28,29)30;;/h1-12H;;1H/q;+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHMCLFZEQKHCQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F.Cl[Au] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12AuClF9P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465663 | |
| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
385815-83-8 | |
| Record name | Chloro[tris(para-trifluoromethylphenyl)phosphine]gold(I) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30465663 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


